molecular formula C6H4BrN3S B1371603 2-Amino-6-bromothiazolo[5,4-b]pyridine CAS No. 1160791-13-8

2-Amino-6-bromothiazolo[5,4-b]pyridine

Cat. No. B1371603
Key on ui cas rn: 1160791-13-8
M. Wt: 230.09 g/mol
InChI Key: WZQLBSAXHYDIEQ-UHFFFAOYSA-N
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Patent
US08299065B2

Procedure details

A solution of N-(6-bromothiazolo[5,4-b]pyridin-2-yl)benzamide III (2.0 g, 5.98 mmol) in 70% H2SO4 (10.0 mL) was heated to 140° C. for 1 h. After the completion of the reaction (TLC monitoring), the reaction mixture was poured onto crushed ice, basified with 30% aqueous NaOH solution till pH 8.0 and extracted with EtOAc (3×150 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the desired product (1.34 g, 98%). 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J=2.0 Hz, 1H), 8.05 (br s, 2H) and 8.18 (d, J=2.0 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[N:10]=[C:9]([NH:11]C(=O)C3C=CC=CC=3)[S:8][C:5]2=[N:6][CH:7]=1.[OH-].[Na+]>OS(O)(=O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]=[C:9]([NH2:11])[S:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)SC(=N2)NC(C2=CC=CC=C2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction (TLC monitoring)
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)SC(=N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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